![molecular formula C12H7F3OS B1598730 5-(4-(Trifluoromethyl)phenyl)thiophene-2-carbaldehyde CAS No. 343604-31-9](/img/structure/B1598730.png)
5-(4-(Trifluoromethyl)phenyl)thiophene-2-carbaldehyde
Overview
Description
5-(4-(Trifluoromethyl)phenyl)thiophene-2-carbaldehyde is a chemical compound with the CAS Number: 343604-31-9 . It has a molecular weight of 256.25 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 5-[4-(trifluoromethyl)phenyl]-2-thiophenecarbaldehyde . The InChI code is 1S/C12H7F3OS/c13-12(14,15)9-3-1-8(2-4-9)11-6-5-10(7-16)17-11/h1-7H . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound has a predicted melting point of 106.47° C and a predicted boiling point of 328.8° C at 760 mmHg . The predicted density is 1.4 g/cm^3 . The refractive index is predicted to be n 20D 1.56 .Scientific Research Applications
Proteomics Research
5-(4-(Trifluoromethyl)phenyl)thiophene-2-carbaldehyde: is utilized in proteomics research due to its reactivity and ability to interact with proteins. It serves as a precursor for synthesizing various probes and tags used in protein identification and quantification .
Organic Synthesis
This compound is a valuable intermediate in organic synthesis. Its aldehyde group is reactive and can be used to form carbon-carbon bonds, making it a key starting material for the synthesis of more complex organic molecules .
Materials Science
In materials science, 5-(4-(Trifluoromethyl)phenyl)thiophene-2-carbaldehyde contributes to the development of molecularly imprinted polymers. These polymers have applications in sensor technology, where they can selectively bind to specific target molecules .
Environmental Science
The compound’s derivatives are being explored for their potential use in environmental science. They could play a role in the detection and removal of pollutants, contributing to cleaner water and air .
Analytical Chemistry
In analytical chemistry, this compound is used to create sensitive and selective analytical reagents. It’s particularly useful in the development of chromatographic methods for separating and analyzing chemical mixtures .
Pharmaceutical Research
5-(4-(Trifluoromethyl)phenyl)thiophene-2-carbaldehyde: is also significant in pharmaceutical research. It’s used for the synthesis of various pharmacologically active molecules, potentially leading to new drug discoveries .
properties
IUPAC Name |
5-[4-(trifluoromethyl)phenyl]thiophene-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3OS/c13-12(14,15)9-3-1-8(2-4-9)11-6-5-10(7-16)17-11/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUULOHHLGLJHED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(S2)C=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00405455 | |
Record name | 5-[4-(trifluoromethyl)phenyl]thiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00405455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-(Trifluoromethyl)phenyl)thiophene-2-carbaldehyde | |
CAS RN |
343604-31-9 | |
Record name | 5-[4-(trifluoromethyl)phenyl]thiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00405455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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